An In-depth Technical Guide on the Molecular Geometry and Crystal Structure of 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one
An In-depth Technical Guide on the Molecular Geometry and Crystal Structure of 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular and structural characteristics of 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one, a highly chlorinated organic compound with applications in synthesis and potential biological activities. While the experimental single-crystal X-ray diffraction data for this specific molecule is not publicly available at the time of this writing, this guide synthesizes the known physicochemical properties and presents a detailed, field-proven protocol for its crystallographic analysis. Furthermore, a theoretical examination of its molecular geometry is provided, based on established chemical principles, to offer researchers valuable insights into its steric and electronic profile. This document is intended to serve as a foundational resource for scientists engaged in research involving this compound, particularly in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Introduction
2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one is a fully chlorinated derivative of cyclohexadienone. Its extensive halogenation imparts unique chemical and physical properties, making it a subject of interest for various applications, including as a reagent in organic synthesis.[1] The presence of six chlorine atoms on a compact cyclic backbone results in a molecule with significant steric bulk and a distinct electronic landscape, which are critical determinants of its reactivity and potential for intermolecular interactions in a condensed phase.
A thorough understanding of the three-dimensional arrangement of atoms within the molecule (molecular geometry) and the packing of these molecules in a solid-state (crystal structure) is paramount for predicting its behavior, designing new applications, and for its safe handling and formulation. This guide addresses the current state of knowledge regarding these structural aspects and provides a practical framework for their experimental determination.
Physicochemical Properties
A summary of the known physicochemical properties of 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one is presented in Table 1. These data are essential for its handling, storage, and for the design of experimental procedures such as crystallization.
| Property | Value | Source |
| Molecular Formula | C₆Cl₆O | [2] |
| Molecular Weight | 300.783 g/mol | [2] |
| Appearance | Yellow to brownish crystalline solid | [3] |
| Melting Point | 46-49 °C | [2] |
| Density | 1.85 g/cm³ | [2] |
| CAS Number | 21306-21-8 | [2] |
Molecular Geometry: A Theoretical Perspective
In the absence of experimental crystallographic data, the molecular geometry of 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one can be predicted using Valence Shell Electron Pair Repulsion (VSEPR) theory and by analogy to structurally related compounds.
The core of the molecule is a six-membered cyclohexadienone ring. The presence of two double bonds within the ring at positions 2 and 4 suggests a largely planar geometry for this part of the structure. The carbonyl group at position 1 will have a trigonal planar geometry around the carbon atom. The carbon atom at position 6 is sp³-hybridized, being bonded to two chlorine atoms and two carbon atoms. This will result in a tetrahedral geometry around C6.
The high degree of chlorination is expected to introduce significant steric strain, which may cause slight deviations from ideal bond angles and planarity in the ring to minimize repulsive interactions between the bulky chlorine atoms.
A visual representation of the predicted molecular structure is provided in the diagram below.
Caption: Predicted molecular structure of 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one.
Crystal Structure: An Experimental Approach
The determination of the precise crystal structure of 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one requires single-crystal X-ray diffraction analysis. The following section outlines a detailed, field-proven protocol for achieving this.
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol describes the necessary steps from crystal growth to data analysis for the determination of the crystal structure.
4.1.1. Materials and Reagents
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2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one (high purity)
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A selection of organic solvents for crystallization trials (e.g., methanol, ethanol, acetone, dichloromethane, hexane, toluene)
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Crystallization vials (e.g., small test tubes, NMR tubes)
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Microscope with polarizing filters
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Cryo-loops
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Liquid nitrogen
4.1.2. Step-by-Step Methodology
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Crystal Growth (The Critical Step):
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Rationale: The success of single-crystal X-ray diffraction is entirely dependent on the quality of the crystal. The goal is to obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in each dimension).
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Procedure:
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Prepare a saturated or near-saturated solution of the compound in a chosen solvent or solvent mixture at room temperature or a slightly elevated temperature.
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Employ various crystallization techniques:
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Slow Evaporation: Leave the solution in a loosely capped vial to allow the solvent to evaporate slowly over several days to weeks.
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Solvent Diffusion: In a vial containing the solution of the compound, carefully layer a less-soluble "anti-solvent". Diffusion of the anti-solvent into the solution will gradually decrease the solubility of the compound, promoting crystallization at the interface.
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Vapor Diffusion: Place a small vial containing the concentrated solution of the compound inside a larger, sealed jar containing a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.
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Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature.
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Monitor the vials periodically under a microscope for the formation of single crystals.
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Crystal Mounting:
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Rationale: A suitable single crystal must be selected and mounted on the diffractometer in a way that it can be rotated in the X-ray beam.
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Procedure:
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Under a microscope, select a single crystal with well-defined faces and no visible defects.
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Using a cryo-loop, carefully pick up the selected crystal along with a small amount of the mother liquor or a cryoprotectant oil.
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Flash-cool the crystal by plunging it into a stream of cold nitrogen gas (typically at 100 K) on the diffractometer. This minimizes thermal motion of the atoms and reduces radiation damage.
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Data Collection:
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Rationale: The mounted crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded by a detector.
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Procedure:
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Mount the cryo-cooled crystal on the goniometer head of a single-crystal X-ray diffractometer.
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Perform an initial set of short exposures to determine the unit cell parameters and the crystal system.
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Based on the initial data, devise a data collection strategy to measure the intensities of a large number of unique reflections over a wide range of diffraction angles.
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Execute the full data collection, which may take several hours.
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Data Reduction and Structure Solution:
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Rationale: The raw diffraction data are processed to obtain a set of structure factors, which are then used to determine the arrangement of atoms in the unit cell.
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Procedure:
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Integrate the raw diffraction images to determine the intensity of each reflection.
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Apply corrections for factors such as polarization, Lorentz factor, and absorption.
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Determine the space group of the crystal from the systematic absences in the diffraction data.
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Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
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Structure Refinement:
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Rationale: The initial structural model is refined against the experimental data to obtain the most accurate possible atomic coordinates, bond lengths, and bond angles.
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Procedure:
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Perform least-squares refinement of the atomic coordinates, thermal parameters, and other structural parameters.
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Locate and refine the positions of all atoms, including any solvent molecules that may be present in the crystal lattice.
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Assess the quality of the final refined structure using metrics such as the R-factor and goodness-of-fit.
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4.1.3. Expected Outcomes
A successful single-crystal X-ray diffraction experiment will yield a Crystallographic Information File (CIF), which contains:
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Unit cell dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
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Crystal system and space group: The symmetry of the crystal lattice.
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Atomic coordinates: The precise position of each atom within the unit cell.
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Bond lengths, bond angles, and torsion angles: Detailed information about the molecular geometry.
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Intermolecular interactions: Information on how the molecules pack together in the crystal, including any hydrogen bonds or other non-covalent interactions.
Intermolecular Interactions and Crystal Packing
Once the crystal structure is determined, an analysis of the intermolecular interactions will provide insights into the forces that govern the solid-state assembly of 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one. Given the high chlorine content and the presence of a carbonyl group, the following interactions are likely to be significant:
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Dipole-dipole interactions: Arising from the polar carbonyl group.
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Halogen bonding: The electrophilic regions on the chlorine atoms may interact with nucleophilic sites on adjacent molecules.
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van der Waals forces: These will play a significant role in the overall packing efficiency.
The interplay of these forces will determine the density, melting point, and solubility of the crystalline solid.
Conclusion
This technical guide has consolidated the available information on the physicochemical properties of 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one and provided a theoretical framework for understanding its molecular geometry. Crucially, it has outlined a detailed, practical protocol for the experimental determination of its crystal structure via single-crystal X-ray diffraction. For researchers and professionals in drug development and materials science, a definitive understanding of the three-dimensional structure is a critical prerequisite for rational design and application. The methodologies and insights presented herein are intended to facilitate further research into this and related halogenated compounds, ultimately enabling a more profound comprehension of their structure-property relationships.
References
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LookChem. (n.d.). 2,3,4,5,6,6-HEXACHLORO-2,4-CYCLOHEXADIEN-1-ONE. Retrieved from [Link]
